molecular formula C18H26Mn B12059163 Bis(tetramethylcyclopentadienyl)manganese(II)

Bis(tetramethylcyclopentadienyl)manganese(II)

Cat. No.: B12059163
M. Wt: 297.3 g/mol
InChI Key: LQZUYKXOCSUIEU-UHFFFAOYSA-N
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Description

Bis(tetramethylcyclopentadienyl)manganese(II) (CAS: 101932-75-6) is an organomanganese complex with the molecular formula C₁₈H₂₆Mn and a molecular weight of 297.34 g/mol . It features two tetramethylcyclopentadienyl (Cp) ligands bonded to a manganese(II) center. The steric bulk of the Cp ligands (each substituted with four methyl groups) stabilizes the manganese center, influencing its reactivity and physical properties. This compound is primarily used in research settings, particularly in catalysis and materials science, though its commercial applications are less documented .

Properties

Molecular Formula

C18H26Mn

Molecular Weight

297.3 g/mol

InChI

InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3;

InChI Key

LQZUYKXOCSUIEU-UHFFFAOYSA-N

Canonical SMILES

C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Mn]

Origin of Product

United States

Preparation Methods

Procedure

  • Manganese Activation :

    • Finely divided manganese metal (pulverized bar) is suspended in a thermal reactor filled with glass wool.

    • The system is flushed with hydrogen gas (H₂) at 1,250°C for 1 hour to reduce oxides and achieve a reactive state.

  • Ligand Vaporization :

    • Tetramethylcyclopentadiene dimer (C₅Me₄H)₂ is heated to 180°C in a distilling vessel to generate monomeric C₅Me₄H vapor.

    • The vapor, carried by a nitrogen stream, is passed over the manganese metal at 400°C in the thermal reactor.

  • Catalyst Optimization :

    • Adding 0.5 wt% ammonium molybdate or 2.0 wt% chromium oxides to manganese enhances yields of Cp*₂Mn.

Key Parameters

ParameterValue/DescriptionSource
Reaction Temperature400°C (Mn–ligand contact zone)
Catalyst0.5 wt% NH₄MoO₃ or 2.0 wt% Cr₂O₃
Product YieldNot explicitly stated; inferred high

Ligand Substitution via Organometallic Precursors

This approach leverages nucleophilic ligand exchange, as outlined in patents for Group 4 metal complexes.

Procedure

  • Precursor Preparation :

    • A manganese halide (e.g., MnCl₂) or carbonyl complex (e.g., Mn(CO)₃X) is reacted with a dianionic tetramethylcyclopentadienyl salt (e.g., Cp*Li).

    • The reaction occurs in aprotic solvents (e.g., diethyl ether or THF) at 0–50°C.

  • Salt Metathesis :

    • Example:
      Cp₃MnX + 2 CpLi → Cp₂Mn + CpLiX (X = halide)

    • Byproducts (e.g., CpLiX) are separated via precipitation or solvent extraction.

Advantages

  • Controlled Stoichiometry : Molar ratios of Cp*Li to Mn precursor are optimized (1.0–1.1 equivalents).

  • Scalability : Compatible with industrial processes for bulk production.

Comproportionation of Manganese Oxidation States

This method combines manganese species in different oxidation states to generate Cp*₂Mn.

Procedure

  • Reduction/Oxidation :

    • A trivalent manganese complex (e.g., [Li(tmed)₂[MnMe₅]) reacts with a divalent precursor (e.g., [Li(tmed)₂[MnMe₄]) in diethyl ether or toluene.

    • The reaction yields Cp*₂Mn via ligand redistribution.

  • Ligand Stabilization :

    • Bulky ligands (e.g., Cp*) enforce low coordination numbers, stabilizing the +2 oxidation state.

Thermal Decomposition for Thin-Film Applications

Cp*₂Mn is used as a precursor in metal-organic chemical vapor deposition (MOCVD) for GaMnN thin films.

Key Findings

  • Decomposition Temperature : ~400°C under inert atmospheres.

  • Film Properties :

    • GaMnN films exhibit ferromagnetism at room temperature when Mn concentration exceeds 5%.

    • Absorption bands at ~1.5 eV correlate with Mn³⁺ transitions, critical for optoelectronic applications.

Characterization and Stability

Physical Properties

PropertyValueSource
Melting Point98–112°C
SolubilityInsoluble in H₂O; soluble in THF/ether
Air/Moisture SensitivityHigh; requires inert storage

Analytical Data

  • ¹H NMR : Peaks for Cp* methyl groups at ~0.6 ppm (s, 36H) and Cp* ring protons at ~−7.8 ppm (s, 18H) in deuterated solvents.

  • X-ray Diffraction : Confirmed Cp* ligand bonding and Mn(II) coordination geometry.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Vapor-Phase High-purity product; scalableRequires specialized equipment
Ligand Substitution Precise stoichiometric controlSensitive to moisture
Comproportionation Stabilizes unusual oxidation statesLower yields; complex procedures
MOCVD Thin-film applicationsLimited to specialized substrates

Chemical Reactions Analysis

Types of Reactions

Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific ligands and solvents to facilitate the exchange .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes .

Scientific Research Applications

Bis(tetramethylcyclopentadienyl)manganese(II) has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various organic reactions.

    Materials Science: The compound is utilized in the deposition of manganese-containing thin films for electronic and magnetic applications.

    Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of manganese-based drugs and imaging agents.

    Industry: It is employed in the production of specialized materials and as a reagent in industrial chemical processes .

Mechanism of Action

The mechanism by which bis(tetramethylcyclopentadienyl)manganese(II) exerts its effects involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The tetramethylcyclopentadienyl ligands stabilize the manganese center, allowing it to participate in a range of chemical transformations .

Comparison with Similar Compounds

Bis(tetramethylcyclopentadienyl)chromium(II)

Structure and Properties :

  • Molecular Formula : C₁₈H₂₆Cr
  • Molecular Weight : 294.40 g/mol
  • Melting Point : 106–111°C (decomposes) .

Comparison :

  • Metal Center : Chromium(II) vs. manganese(II). Chromium’s smaller ionic radius and higher electronegativity may lead to stronger metal-ligand bonds compared to manganese.
  • Magnetic Behavior : Chromium(II) complexes typically exhibit higher magnetic moments due to unpaired d-electrons (e.g., μeff ~4.9 μB for Cr(II) vs. ~5.9 μB for Mn(II) in similar complexes) .
  • Applications : Chromium analogs are studied for their redox activity in polymerization catalysis, whereas manganese derivatives are explored in radical-mediated reactions .

Manganese(II) Complexes with Cyclopentadienyl-Phosphine Ligands

Example : [LMn(μ-NH₂)]₂ (L = cyclopentadienyl-phosphine ligand) .

  • Structure : Dinuclear Mn(II) complex with bridging amido ligands.
  • Mn–Mn Bond Length : 3.019 Å .
  • Magnetic Moment : μeff = 6.8 μB per dimer, indicating strong antiferromagnetic coupling .

Comparison :

  • Reactivity : Phosphine-containing complexes exhibit nucleophilic reactivity (e.g., with Grignard reagents), while Cp*-Mn systems are more prone to one-electron redox processes .

Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

Structure : (C₅H₄CH₃)Mn(CO)₃.

  • Applications: Commercial antiknock additive in gasoline .
  • Toxicity : Neurotoxic; regulated due to environmental and health risks .

Comparison :

  • Coordination Environment : MMT’s carbonyl ligands stabilize Mn in a low-spin state, contrasting with the high-spin Mn(II) in Cp*-Mn complexes.
  • Stability : MMT is air-stable, whereas bis(tetramethylcyclopentadienyl)manganese(II) likely requires inert handling due to Mn(II)’s sensitivity to oxidation .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Magnetic Moment (μeff) Key Applications
Bis(tetramethylcyclopentadienyl)manganese(II) C₁₈H₂₆Mn 297.34 N/A ~5.9 μB (estimated) Catalysis research
Bis(tetramethylcyclopentadienyl)chromium(II) C₁₈H₂₆Cr 294.40 106–111 (dec.) ~4.9 μB Polymerization
[LMn(μ-NH₂)]₂ C₃₂H₄₀Mn₂N₂P₂ 641.56 N/A 6.8 μB per dimer Model for Mn enzymes
MMT C₉H₇MnO₃ 218.10 −1 (liquid) Low-spin (diamagnetic) Fuel additive

Biological Activity

Bis(tetramethylcyclopentadienyl)manganese(II) (C18H26Mn) is an organometallic compound characterized by its unique structure, featuring a manganese(II) ion coordinated between two tetramethylcyclopentadienyl ligands. This compound is notable for its vibrant red color and solid-state form, making it an intriguing subject for both chemical and biological research.

  • Molecular Formula : C18H26Mn
  • Molar Mass : 297.34 g/mol
  • Melting Point : 98-112°C
  • Appearance : Red crystalline solid

The biological activity of bis(tetramethylcyclopentadienyl)manganese(II) primarily involves its ability to participate in redox reactions due to the manganese(II) ion. This property allows it to interact with various biomolecules, potentially influencing metabolic pathways and enzyme activities. Manganese is known to play a critical role in biological systems, particularly in enzymes such as superoxide dismutase, which protects cells from oxidative damage.

Potential Therapeutic Applications

Research indicates that bis(tetramethylcyclopentadienyl)manganese(II) may have applications in drug delivery systems and as a therapeutic agent in various medical conditions. Its stability and reactivity make it a candidate for further exploration in pharmacological contexts.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that manganese compounds can exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells. Bis(tetramethylcyclopentadienyl)manganese(II) was shown to enhance the activity of endogenous antioxidant enzymes, suggesting potential protective effects against cellular damage .
  • Enzyme Mimicking : The compound has been investigated for its ability to mimic enzymatic functions, particularly in catalyzing reactions similar to those carried out by natural manganese-containing enzymes. This mimetic activity could lead to novel applications in biocatalysis .
  • Cell Culture Studies : In vitro studies have indicated that bis(tetramethylcyclopentadienyl)manganese(II) can influence cell proliferation and apoptosis in cancer cell lines. These findings point towards its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityUnique Features
Bis(tetramethylcyclopentadienyl)manganese(II)Mn(Cp*)2Antioxidant, enzyme mimicHigh stability due to tetramethyl groups
Manganese(II) acetylacetonateMn(acac)2AntioxidantSolubility in organic solvents
FerroceneFe(Cp)2Anticancer propertiesKnown for its stability and reactivity

Q & A

Basic: What are the standard synthetic routes for Bis(tetramethylcyclopentadienyl)manganese(II), and how do reaction conditions influence product purity?

Answer:
The synthesis typically involves solvothermal methods using organometallic precursors and templating agents. For example, manganese(II) complexes with cyclopentadienyl ligands can be synthesized by reacting Mn salts with tetramethylcyclopentadienyl derivatives under inert atmospheres. Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity, and the use of structure-directing agents (e.g., tris(2-aminoethyl)amine, TREN) significantly impact crystallinity and purity. Solvothermal synthesis promotes controlled crystallization, while templating agents stabilize layered structures . Post-synthesis characterization via X-ray diffraction (XRD) and elemental analysis is critical to verify phase purity.

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural characterization?

Answer:
Discrepancies between spectroscopic (e.g., IR, UV-Vis) and crystallographic data often arise from dynamic molecular behavior (e.g., ligand flexibility) or sample heterogeneity. To address this:

  • Perform variable-temperature XRD to assess structural stability.
  • Use solid-state NMR to probe local electronic environments, complementing XRD data.
  • Cross-validate with molecular modeling (e.g., density functional theory) to simulate spectroscopic signatures based on crystallographic coordinates .
    For instance, in layered manganese phosphates, hydrogen bonding networks inferred from IR spectra were reconciled with XRD-derived interlayer distances through computational modeling .

Basic: What spectroscopic and analytical techniques are essential for characterizing Bis(tetramethylcyclopentadienyl)manganese(II)?

Answer:
Key techniques include:

  • XRD : Resolve crystal structure and confirm phase identity (e.g., trigonal symmetry with lattice parameters a = 8.8706 Å, c = 26.158 Å ).
  • IR spectroscopy : Identify ligand vibrations (e.g., C-H stretches from tetramethylcyclopentadienyl ligands at ~2900 cm⁻¹).
  • SEM/EDS : Map elemental composition and morphology.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and dehydration/rehydration behavior .

Advanced: How can computational methods complement experimental data in modeling the electronic structure of manganese(II) cyclopentadienyl complexes?

Answer:
Computational approaches such as density functional theory (DFT) can:

  • Predict electronic transitions (e.g., d-d transitions in Mn(II)) observed in UV-Vis spectra.
  • Simulate spin states and magnetic properties, which are challenging to resolve experimentally.
  • Validate hydrogen bonding or π-π interactions inferred from crystallographic data. For example, molecular dynamics simulations explained the reversible dehydration of layered manganese phosphates by modeling interlayer water mobility . Always cross-check computational results with experimental XRD and spectroscopic data to ensure accuracy .

Basic: What safety protocols are critical when handling Bis(tetramethylcyclopentadienyl)manganese(II) in laboratory settings?

Answer:

  • Use gloveboxes or Schlenk lines to prevent air/moisture sensitivity.
  • Wear nitrile gloves and chemical-resistant lab coats ; avoid skin contact due to potential toxicity.
  • Employ fume hoods to minimize inhalation risks.
  • Store in airtight containers under inert gas (e.g., argon). Refer to safety data sheets (SDS) for specific handling guidelines, including first-aid measures for exposure .

Advanced: How can thermal analysis and molecular dynamics simulations predict the stability of Bis(tetramethylcyclopentadienyl)manganese(II) under varying environmental conditions?

Answer:

  • TGA/DSC : Quantify decomposition temperatures and phase transitions. For example, layered manganese phosphates show weight loss at ~150°C due to water desorption, with structural collapse above 300°C .
  • Molecular dynamics (MD) simulations : Model thermal expansion coefficients and predict structural integrity under stress. Parameters like interlayer hydrogen bond strength can be optimized to enhance thermal stability.
  • Cross-reference simulated data with in situ XRD at elevated temperatures to validate predictions .

Basic: What are the common challenges in achieving high yields of Bis(tetramethylcyclopentadienyl)manganese(II), and how can they be mitigated?

Answer:

  • Challenge : Ligand disproportionation or oxidation during synthesis.
  • Mitigation : Use rigorous inert atmospheres (e.g., argon) and reducing agents (e.g., Na/Hg amalgam).
  • Challenge : Solvent coordination competing with cyclopentadienyl ligands.
  • Mitigation : Select non-coordinating solvents (e.g., toluene) and optimize stoichiometry .

Advanced: What strategies can resolve ambiguities in magnetic susceptibility measurements for manganese(II) complexes?

Answer:

  • SQUID magnetometry : Measure temperature-dependent susceptibility (2–300 K) to distinguish between high-spin (S = 5/2) and low-spin states.
  • EPR spectroscopy : Detect zero-field splitting and validate spin states.
  • Theoretical modeling : Use CASSCF (Complete Active Space Self-Consistent Field) calculations to simulate magnetic behavior. For example, deviations in μeff values may arise from spin-orbit coupling, requiring multi-reference computational methods .

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